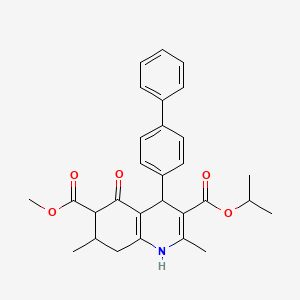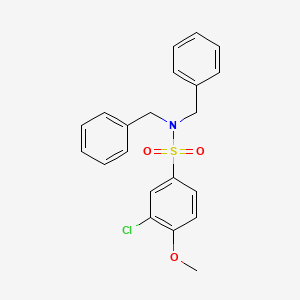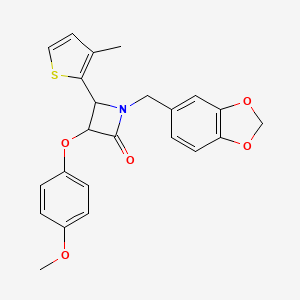
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide
描述
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide, also known as GS-967, is a novel small molecule inhibitor that has been developed for the treatment of various neurological disorders. This compound has been found to be effective in treating various types of seizures, neuropathic pain, and cognitive dysfunction.
作用机制
The mechanism of action of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide involves the inhibition of voltage-gated sodium channels (VGSCs). VGSCs play a critical role in the generation and propagation of action potentials in neurons. By inhibiting VGSCs, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide reduces the excitability of neurons and thereby reduces the likelihood of seizures and neuropathic pain.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to have several biochemical and physiological effects. In animal models, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been shown to reduce the expression of inflammatory cytokines, such as TNF-α and IL-1β. Moreover, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to reduce the expression of genes involved in the generation of reactive oxygen species (ROS), which are known to play a role in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide is its high selectivity for VGSCs. This selectivity reduces the likelihood of off-target effects and thereby increases the safety profile of the compound. Moreover, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to have a long half-life, which allows for less frequent dosing. However, one of the main limitations of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the development and application of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide. One potential direction is the development of new formulations of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide that improve its solubility and bioavailability. Another potential direction is the evaluation of 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide in clinical trials for the treatment of various neurological disorders. Moreover, the identification of new targets for 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide could lead to the development of new compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide is a novel small molecule inhibitor that has shown promise in the treatment of various neurological disorders. The compound's high selectivity for VGSCs, long half-life, and biochemical effects make it a promising candidate for further development. However, further research is needed to fully understand the compound's mechanism of action and to evaluate its efficacy and safety in clinical trials.
科学研究应用
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been extensively studied in preclinical models of various neurological disorders. In animal models of epilepsy, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to be effective in reducing seizure activity and increasing the seizure threshold. In addition, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been shown to be effective in reducing neuropathic pain in animal models of neuropathy. Moreover, 2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide has been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(1-adamantyl)-N-(piperidine-1-carbothioyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c21-16(19-17(22)20-4-2-1-3-5-20)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,1-12H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHUCXYQTOVDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-(1-piperidinylcarbonothioyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4138404.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4138418.png)

![4-(dimethylamino)-N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4138436.png)


![2-(1-adamantyl)-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B4138468.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4138476.png)

![17-(2-aminoethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4138503.png)
![ethyl 4-({[(4-allyl-5-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4138509.png)


![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4138532.png)